[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](2-fluorophenyl)methanone
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Overview
Description
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that features a benzothiadiazole ring, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of the Benzothiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The benzothiadiazole ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Piperazine Introduction: The sulfonylated benzothiadiazole is reacted with piperazine under reflux conditions.
Fluorophenyl Methanone Addition: Finally, the piperazine derivative is coupled with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzothiadiazole ring, potentially converting it to a dihydrobenzothiadiazole derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under reflux conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential biological activities.
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by either inhibiting or activating key proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
- 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
Uniqueness
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is unique due to the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S2/c18-13-5-2-1-4-12(13)17(23)21-8-10-22(11-9-21)27(24,25)15-7-3-6-14-16(15)20-26-19-14/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFVKSUPFSKIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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